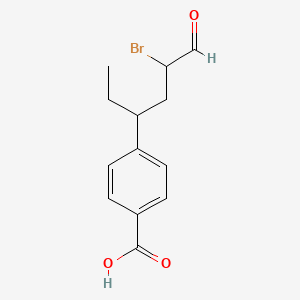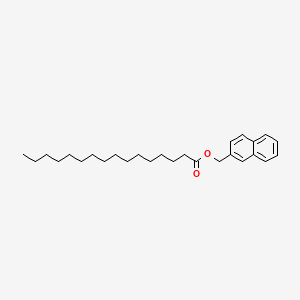![molecular formula C11H11NO5 B14414013 Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate CAS No. 84449-08-1](/img/structure/B14414013.png)
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate is an organic compound with the molecular formula C11H11NO5. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate typically involves the reaction of benzyloxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reactants: Benzyloxycarbonyl chloride and glycine methyl ester.
Base: Triethylamine.
Solvent: Dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: this compound is converted to {[(benzyloxy)carbonyl]amino}(oxo)acetic acid.
Reduction: The compound is reduced to {[(benzyloxy)carbonyl]amino}(hydroxy)acetate.
Substitution: The benzyloxycarbonyl group is removed to yield the free amine, amino(oxo)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed to yield the free amine.
Molecular Targets and Pathways
In biological systems, the compound may interact with enzymes and proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate can be compared with other similar compounds, such as:
Ethyl {[(benzyloxy)carbonyl]amino}(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl {[(tert-butoxycarbonyl)amino}(oxo)acetate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl {[(benzyloxy)carbonyl]amino}(hydroxy)acetate: The oxo group is replaced with a hydroxy group.
Uniqueness
This compound is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Eigenschaften
CAS-Nummer |
84449-08-1 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
KHQPHFNCMRGPBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)
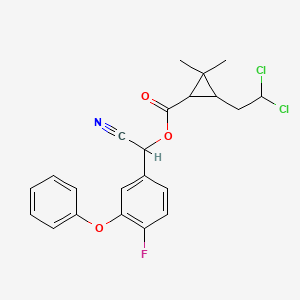
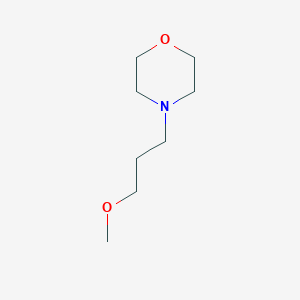
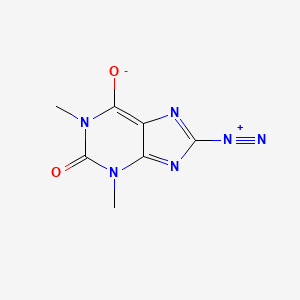
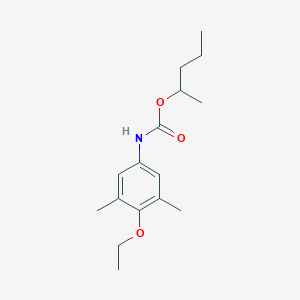


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)

